4-((4-Ethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Ethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological and Biological Effects of Phenolic Compounds
- Pharmacological Review of Chlorogenic Acid : A study by Naveed et al. (2018) discusses Chlorogenic Acid (CGA), a phenolic compound with a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties. This review suggests that phenolic compounds like CGA could have similar therapeutic roles due to their biological activities (Naveed et al., 2018).
Applications in Peptide and Protein Studies
- Spin Label Amino Acid TOAC in Peptides : Schreier et al. (2012) review the applications of TOAC, a spin label probe, in analyzing peptide secondary structure and interactions with membranes. This suggests that derivatives of amino acids could be pivotal in structural biology and biophysics research (Schreier et al., 2012).
Advanced Oxidation Processes in Environmental Science
- Degradation of Acetaminophen by Advanced Oxidation Processes : Qutob et al. (2022) discuss the advanced oxidation processes (AOPs) for treating acetaminophen in water, highlighting the generation of various by-products and their biotoxicity. This study underscores the importance of AOPs in managing pharmaceutical pollutants, potentially applicable to the degradation studies of various organic compounds (Qutob et al., 2022).
Metathesis Reactions in Organic Synthesis
- Metathesis Reactions for Synthesizing β-Amino Acid Derivatives : Kiss et al. (2018) provide insights into using metathesis reactions for accessing cyclic β-amino acids and their derivatives, indicating the versatility of metathesis in synthesizing complex organic molecules. Such methodologies could be relevant for synthesizing and modifying the structure of "4-((4-Ethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid" (Kiss et al., 2018).
Properties
IUPAC Name |
4-(4-ethylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-4-14-6-8-15(9-7-14)20-17(21)12-16(18(22)23)19-10-5-11-24-13(2)3/h6-9,13,16,19H,4-5,10-12H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLKTOKQNPRTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.